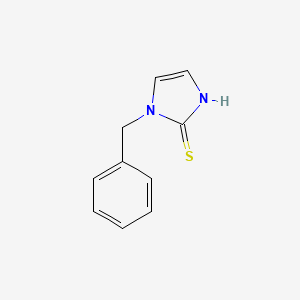

1-benzyl-1H-imidazole-2-thiol

Übersicht

Beschreibung

Synthesis Analysis

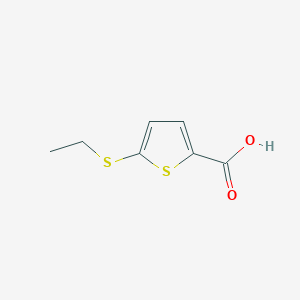

The synthesis of benzimidazole derivatives, including 1-benzyl-1H-imidazole-2-thiol, can be achieved through various methods. One common approach involves the chemoselective reaction of 2-mercaptobenzo[d]imidazole intermediates with benzyl chloride in solution phase or Merrifield resin in solid phase, leading to the formation of benzimidazole libraries with distinct physicochemical properties and skeletal diversities in three-dimensional space (Yoon et al., 2017). Another method employs copper- and palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives from trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, and halobenzenes (Shen et al., 2017).

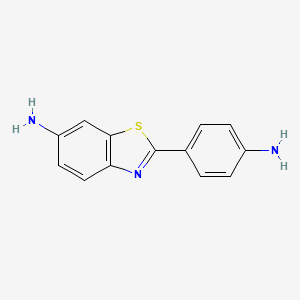

Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-imidazole-2-thiol and its derivatives can be analyzed using various spectroscopic and crystallographic techniques. For instance, the synthesis and structural characterization of 2-(2-aminophenyl) Benz imidazole revealed that the molecule is co-planar and forms chained and layered structures through intermolecular N-H.N hydrogen bonding, providing insights into the stability and reactivity of similar benzimidazole derivatives (Zhao et al., 2019).

Chemical Reactions and Properties

1-Benzyl-1H-imidazole-2-thiol participates in various chemical reactions, including nucleophilic addition, alkylation, and acylation. These reactions can be influenced by the compound's nucleophilic properties, which are determined by its imidazole-2-thiol (or imidazole-2-thione) moiety. The compound's reactivity towards electrophiles makes it a versatile intermediate in organic synthesis (Trzhtsinskaya & Abramova, 1991).

Physical Properties Analysis

The physical properties of 1-benzyl-1H-imidazole-2-thiol, such as melting point, boiling point, solubility, and crystal structure, are crucial for its application in material science and pharmaceutical research. These properties are significantly influenced by the compound's molecular structure, particularly the imidazole ring and the thiol group, which can engage in hydrogen bonding and other intermolecular interactions (Po et al., 1991).

Chemical Properties Analysis

The chemical properties of 1-benzyl-1H-imidazole-2-thiol, such as acidity, basicity, redox potential, and reactivity towards different reagents, are influenced by the imidazole ring's electronic structure and the sulfur atom's nucleophilicity. These properties play a significant role in the compound's behavior in chemical reactions and its potential applications in catalysis, organic synthesis, and as a ligand in coordination chemistry (Trzhtsinskaya & Abramova, 1991).

Wissenschaftliche Forschungsanwendungen

1. Pseudomonas aeruginosa Infections

- Summary of Application : Imidazole derivatives have been used in the development of PqsR inhibitors, which can serve as an adjuvant therapy for Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to its resistance to many antibiotics .

- Methods of Application : The process involves the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors . The inhibitors are designed to interfere with the pqs system, a bacterial cell-to-cell signaling system controlling virulence .

- Results or Outcomes : Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

2. Synthesis of Imidazole Derivatives

- Summary of Application : Imidazole and its derivatives have found applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .

- Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

- Results or Outcomes : The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .

3. Antibacterial and Antifungal Activities

- Summary of Application : Imidazole derivatives have been found to possess a wide spectrum of biological activities, including antibacterial and antifungal activities .

- Methods of Application : These compounds can be synthesized and tested against various bacterial and fungal strains to determine their efficacy .

- Results or Outcomes : The specific results or outcomes would depend on the particular derivative and the bacterial or fungal strain being tested .

4. Anticancer Activities

- Summary of Application : Some imidazole derivatives have been found to exhibit anticancer activities .

- Methods of Application : These compounds can be synthesized and tested in vitro and in vivo against various cancer cell lines to determine their efficacy .

- Results or Outcomes : The specific results or outcomes would depend on the particular derivative and the cancer cell line being tested .

5. Antitubercular Activities

- Summary of Application : Some imidazole derivatives have been found to exhibit antitubercular activities .

- Methods of Application : These compounds can be synthesized and tested against various strains of Mycobacterium tuberculosis to determine their efficacy .

- Results or Outcomes : The specific results or outcomes would depend on the particular derivative and the strain of Mycobacterium tuberculosis being tested .

6. Anti-HIV Activities

- Summary of Application : Some imidazole derivatives have been found to exhibit anti-HIV activities .

- Methods of Application : These compounds can be synthesized and tested against various strains of HIV to determine their efficacy .

- Results or Outcomes : The specific results or outcomes would depend on the particular derivative and the strain of HIV being tested .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-benzyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCFYLGZVCPZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349892 | |

| Record name | 1-benzyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-benzyl-1H-imidazole-2-thiol | |

CAS RN |

23269-10-5 | |

| Record name | 1-benzyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-2-mercaptoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)